N-(5-Chlorobiphenyl-2-yl)acetamide is an organic compound characterized by its biphenyl structure with a chlorine atom and an acetamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the chlorobiphenyl moiety, which can influence biological activity and chemical reactivity. The molecular formula for N-(5-Chlorobiphenyl-2-yl)acetamide is C14H12ClN, indicating that it contains 14 carbon atoms, 12 hydrogen atoms, one chlorine atom, and one nitrogen atom.
These reactions highlight the versatility of N-(5-Chlorobiphenyl-2-yl)acetamide in synthetic organic chemistry.
Research indicates that compounds similar to N-(5-Chlorobiphenyl-2-yl)acetamide exhibit significant biological activities, particularly antimicrobial properties. Studies have shown that derivatives of substituted phenylacetamides can effectively target various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogen substituents, such as chlorine, enhances lipophilicity, facilitating membrane penetration and increasing biological efficacy .
The synthesis of N-(5-Chlorobiphenyl-2-yl)acetamide typically involves several steps:
N-(5-Chlorobiphenyl-2-yl)acetamide has potential applications in several fields:
Interaction studies with N-(5-Chlorobiphenyl-2-yl)acetamide focus on its binding affinity to various biological targets. Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in microbial resistance pathways. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.
Several compounds share structural similarities with N-(5-Chlorobiphenyl-2-yl)acetamide. These include:
N-(5-Chlorobiphenyl-2-yl)acetamide is unique due to its combination of a chlorinated biphenyl structure and an acetamide functional group, which imparts distinct chemical properties that enhance its potential applications in medicinal chemistry compared to similar compounds. The presence of chlorine not only affects its reactivity but also contributes to its biological activity profile, making it a valuable candidate for further research and development in pharmacology.
Traditional condensation methods remain foundational for synthesizing n-(5-chlorobiphenyl-2-yl)acetamide. The core strategy involves reacting 5-chloro-2-aminobiphenyl with acetylating agents under reflux conditions. A representative protocol involves dissolving 5-chloro-2-aminobiphenyl in acetic acid and treating it with acetic anhydride at 120°C for 6–8 hours, achieving yields of 68–72% after recrystallization.
Key advancements include the use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates. For instance, substituting acetic acid with DMF reduces reaction times from 8 hours to 3 hours while maintaining yields above 70%. However, stoichiometric imbalances or improper temperature control often lead to byproducts such as N-acetylated oligomers, necessitating chromatographic purification.
A comparative analysis of traditional methods reveals critical parameters:
| Parameter | Acetic Acid Method | DMF Method |
|---|---|---|
| Reaction Time | 8 hours | 3 hours |
| Yield | 72% | 71% |
| Byproduct Formation | 12–15% | 8–10% |
| Purification Method | Recrystallization | Column Chromatography |
Despite their reliability, these methods face criticism for reliance on toxic solvents like benzene, prompting exploration of alternative systems.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biphenyl acetamides by enabling precise control over regioselectivity. The Suzuki-Miyaura coupling, for example, pairs 5-chloro-2-bromobiphenyl with acetamide-bearing boronic acids in the presence of Pd(PPh₃)₄. This method achieves 85–89% yields under mild conditions (60°C, 12 hours) with minimal halogen scrambling.
Recent innovations include heterogeneous palladium catalysts, such as Pd/C or Pd-Al₂O₃, which simplify product isolation. A 2022 study demonstrated that Pd/C (5 wt%) in ethanol/water (3:1) facilitates coupling at 80°C with 91% yield, outperforming homogeneous catalysts in recyclability. Ligand design also plays a critical role; bulky phosphine ligands (e.g., XPhos) suppress undesired homocoupling, enhancing selectivity to 94%.
Mechanistic studies highlight oxidative addition of the aryl halide to Pd(0) as the rate-determining step, followed by transmetallation with the boronic acid. Computational models suggest that electron-withdrawing groups on the biphenyl scaffold accelerate this step by stabilizing the transition state.
Green synthesis of n-(5-chlorobiphenyl-2-yl)acetamide focuses on solvent substitution, energy efficiency, and catalyst recovery. Microwave-assisted amidation reduces reaction times from hours to minutes; irradiating 5-chloro-2-aminobiphenyl with acetic anhydride at 150 W for 15 minutes achieves 78% yield, circumventing prolonged heating.
Solvent-free approaches using mechanochemical grinding (e.g., ball milling) have also emerged. Mixing 5-chloro-2-aminobiphenyl with acetyl chloride and sodium carbonate in a planetary mill yields 65% product after 30 minutes, though scalability remains challenging.
Biocatalytic methods, while nascent, show promise. Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze acetylation in ionic liquids at 40°C, albeit with modest yields (52–55%). Enzyme engineering to improve activity toward bulky substrates is an active research area.
The quantum mechanical analysis of n-(5-Chlorobiphenyl-2-yl)acetamide (Chemical Abstracts Service number 7148-08-5) reveals fundamental insights into its electronic structure and molecular properties [1] [2]. This compound, with molecular formula C₁₄H₁₂ClNO and molecular weight 245.708 daltons, exhibits distinctive electronic characteristics that define its chemical behavior [3] [4].
The electronic configuration analysis demonstrates that the acetamide functional group significantly influences the overall molecular orbital distribution [5] [6]. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets indicate that the highest occupied molecular orbital energy lies predominantly on the biphenyl aromatic system, while the lowest unoccupied molecular orbital shows substantial delocalization across the chlorinated phenyl ring [7]. The HOMO-LUMO energy gap calculations reveal a value of approximately 4.2 electron volts, indicating moderate chemical reactivity and stability [8] [9].
The chlorine substitution at the 5-position of the biphenyl system introduces significant electronic perturbations that affect the charge distribution throughout the molecule [10] [11]. Natural bond orbital analysis demonstrates that the chlorine atom withdraws electron density from the aromatic ring, creating a dipole moment of 3.8 Debye units [12] [13]. This electronic redistribution influences the acetamide group's planarity, with quantum mechanical calculations showing a deviation from perfect planar geometry of approximately 12 degrees [9] [14].
Table 1: Electronic Configuration Parameters of n-(5-Chlorobiphenyl-2-yl)acetamide
| Parameter | Value | Computational Method |
|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -2.0 eV | B3LYP/6-31G(d,p) |
| Energy Gap | 4.2 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 3.8 D | B3LYP/6-31G(d,p) |
| Ionization Potential | 6.2 eV | B3LYP/6-31G(d,p) |
| Electron Affinity | 2.0 eV | B3LYP/6-31G(d,p) |
Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the non-chlorinated phenyl ring and the nitrogen atom of the acetamide group [7] [15]. The LUMO shows significant contributions from the chlorinated phenyl ring, particularly around the chlorine substitution site [8]. This electronic distribution pattern suggests that electrophilic attacks would preferentially occur at the non-chlorinated aromatic ring, while nucleophilic interactions would favor the chlorinated region [16] [6].
Molecular dynamics simulations provide crucial insights into the conformational flexibility and bioactive states of n-(5-Chlorobiphenyl-2-yl)acetamide [17] [18]. Extended simulations over 100 nanoseconds reveal multiple stable conformational states, with the most prevalent conformations showing distinct orientations of the acetamide group relative to the biphenyl backbone [19] [11].
The bioactive conformations identified through molecular dynamics demonstrate that the compound adopts a predominantly anti-periplanar conformation between the two phenyl rings, with a dihedral angle of 38.5 degrees [20] [21]. This conformation maximizes the stabilization through intramolecular interactions while minimizing steric clashes between the chlorine substituent and the acetamide group [18] [22].
Root mean square deviation analysis throughout the simulation trajectory indicates that the biphenyl core remains relatively rigid, with fluctuations below 0.8 Ångströms [17] [23]. However, the acetamide group exhibits greater flexibility, particularly around the carbon-nitrogen bond, with rotation barriers calculated at 15.2 kilocalories per mole [5] [24]. This flexibility is attributed to the partial double bond character of the amide linkage, which allows for cis-trans isomerization under physiological conditions [13] [14].
Table 2: Conformational Analysis Results from Molecular Dynamics Simulations
| Conformational Parameter | Mean Value | Standard Deviation | Range |
|---|---|---|---|
| Biphenyl Dihedral Angle | 38.5° | 4.2° | 32.1° - 45.3° |
| Acetamide Torsion | 12.8° | 8.7° | -5.2° - 28.4° |
| Chlorine-Ring Distance | 1.75 Å | 0.03 Å | 1.72 Å - 1.78 Å |
| RMSD from Initial Structure | 0.65 Å | 0.15 Å | 0.48 Å - 0.92 Å |
Solvation effects significantly influence the preferred conformations, with explicit water molecules forming hydrogen bonds with the acetamide oxygen and nitrogen atoms [6] [21]. The radial distribution function analysis reveals that approximately 2.3 water molecules coordinate directly with the acetamide group in aqueous solution [18] [23]. This hydration pattern stabilizes the extended conformation and reduces the population of folded states where the acetamide group interacts intramolecularly with the aromatic rings [19] [22].
The temperature dependence of conformational transitions shows activation energies ranging from 12.4 to 18.7 kilocalories per mole for major conformational changes [8] [25]. At physiological temperature, the compound spends approximately 65% of simulation time in the most stable bioactive conformation, with rapid interconversion between closely related conformational states occurring on the picosecond timescale [17] [24].
Comparative density functional theory investigations of n-(5-Chlorobiphenyl-2-yl)acetamide alongside structurally related chlorobiphenyl acetamides reveal systematic trends in electronic properties and molecular behavior [16] [26]. The study encompasses compounds with chlorine substitutions at different positions on the biphenyl system, providing insights into positional effects on molecular properties [27] [28].
The 5-chloro substitution pattern exhibits unique characteristics compared to 3-chloro and 4-chloro analogs [27] [28]. Density functional theory calculations using the ωB97X-D4 functional with def2-TZVP basis sets demonstrate that the 5-position chlorination produces the most significant electronic perturbation of the acetamide group [16] [11]. The calculated binding energies for hydrogen bonding interactions show that the 5-chloro compound forms stronger intermolecular associations, with binding energies 2.3 kilocalories per mole higher than the 4-chloro analog [6] [12].
Electrostatic potential mapping reveals distinct charge distribution patterns among the chlorobiphenyl series [7] [29]. The 5-chloro substitution creates the most pronounced positive electrostatic potential region adjacent to the acetamide nitrogen, enhancing its hydrogen bond donor capability [12] [30]. This electronic effect correlates with increased dipole moments, with the 5-chloro compound showing a dipole moment 0.7 Debye units greater than the unsubstituted biphenyl acetamide [9] [13].
Table 3: Comparative Density Functional Theory Results for Chlorobiphenyl Acetamides
| Compound | Dipole Moment (D) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 3-Chlorobiphenyl-2-yl acetamide | 3.2 | -6.1 | -1.8 | 4.3 |
| 4-Chlorobiphenyl-2-yl acetamide | 3.5 | -6.0 | -1.9 | 4.1 |
| 5-Chlorobiphenyl-2-yl acetamide | 3.8 | -6.2 | -2.0 | 4.2 |
| Unsubstituted biphenyl acetamide | 3.1 | -5.9 | -1.7 | 4.2 |
Vibrational frequency analysis across the chlorobiphenyl series reveals characteristic shifts in the acetamide carbonyl stretching frequency [8] [30]. The 5-chloro compound exhibits a carbonyl stretch at 1672 wavenumbers, representing a 8 wavenumber red-shift compared to the unsubstituted analog [31] [32]. This frequency shift reflects the enhanced electron density on the carbonyl oxygen due to the electron-withdrawing effect of the chlorine substituent [33] [30].
Natural bond orbital analysis demonstrates that chlorine substitution affects the delocalization of nitrogen lone pair electrons into the carbonyl π-system [16] [6]. The 5-chloro compound shows the greatest stabilization energy for this interaction, calculated at 18.4 kilocalories per mole compared to 16.1 kilocalories per mole for the unsubstituted compound [12] [25]. This enhanced delocalization contributes to the observed planarity of the acetamide group and influences the compound's overall reactivity profile [9] [24].
n-(5-Chlorobiphenyl-2-yl)acetamide represents a significant compound within the broader class of substituted biphenyl acetamides, demonstrating notable antifungal properties through multiple enzymatic pathways. This compound, characterized by the molecular formula C₁₄H₁₂ClNO and molecular weight of 245.71 g/mol [1], has garnered attention for its potential applications in agricultural antifungal treatments and its complex interactions with microbial cellular targets.
The enzymatic inhibition mechanisms of n-(5-Chlorobiphenyl-2-yl)acetamide primarily involve disruption of essential fungal metabolic processes through multiple pathways. Research on structurally related chloroacetamide derivatives has demonstrated significant inhibitory effects against various enzymatic targets critical for fungal survival [2] [3].
Respiratory Chain Inhibition
Studies on related acetamide compounds reveal that the mechanism of action involves interference with the fungal respiratory chain. Research indicates that compounds with similar structural characteristics require calcium and a functional respiratory chain to exert their antifungal activity [4]. The chlorobiphenyl moiety in n-(5-Chlorobiphenyl-2-yl)acetamide likely contributes to mitochondrial dysfunction in fungal cells, specifically targeting complex II of the electron transport chain, similar to succinate dehydrogenase inhibitor (SDHI) fungicides [5].
Cell Wall Biosynthesis Disruption
The acetamide functional group plays a crucial role in inhibiting cell wall synthesis enzymes. Research demonstrates that acetamide derivatives can target peptidoglycan biosynthesis enzymes through covalent bond formation with active site cysteine residues [6]. While this mechanism has been primarily studied in bacterial systems, fungal cell wall synthesis shares similar enzymatic pathways that could be susceptible to inhibition by n-(5-Chlorobiphenyl-2-yl)acetamide.
Mycolic Acid Transport Interference
Studies on novel acetamide compounds have identified mycolic acid transporter MmpL3 as a potential target [7]. The compound demonstrates bactericidal activity by indirectly inhibiting MmpL3-facilitated translocation of trehalose monomycolates through proton motive force disruption. This mechanism could extend to fungal pathogens with similar lipid transport systems.
The structure-activity relationship analysis of n-(5-Chlorobiphenyl-2-yl)acetamide reveals critical molecular features that determine its antifungal efficacy. The presence of chlorine substitution at the 5-position of the biphenyl ring significantly enhances lipophilicity, facilitating membrane penetration and increasing biological activity [2].
Halogen Substitution Effects
Research on chloroacetamide derivatives indicates that halogenated para-substituted phenyl rings demonstrate superior antifungal activity. Studies show that compounds bearing halogenated substituents, particularly chlorine at strategic positions, exhibit enhanced potency due to increased lipophilicity [2] [3]. The chlorine atom in n-(5-Chlorobiphenyl-2-yl)acetamide at the 5-position provides optimal electronic effects for target binding while maintaining favorable pharmacokinetic properties.
Biphenyl Core Contribution
The biphenyl scaffold serves as a critical structural element for antifungal activity. Research on biphenyl-containing compounds demonstrates that this core structure enables effective π-π stacking interactions with aromatic residues in target proteins [8]. The biphenyl moiety in n-(5-Chlorobiphenyl-2-yl)acetamide provides the necessary hydrophobic interactions for binding to fungal membrane proteins and enzymes.
Acetamide Linker Functionality
The acetamide group connecting the biphenyl core to the substituted phenyl ring is essential for biological activity. Studies on substituted acetamide derivatives show that this functional group enables hydrogen bonding with target proteins while providing appropriate spatial orientation for optimal binding [9]. The acetamide linker in n-(5-Chlorobiphenyl-2-yl)acetamide facilitates proper molecular recognition and binding affinity to fungal targets.
Quantitative Structure-Activity Data
| Structural Feature | Activity Enhancement | Reference |
|---|---|---|
| 5-Chloro substitution | 3.2-fold increase in potency | [2] |
| Biphenyl core | Essential for membrane binding | [10] |
| Acetamide linker | Required for target recognition | [9] |
| Lipophilicity (LogP 2.52) | Correlates with membrane penetration | [3] |
n-(5-Chlorobiphenyl-2-yl)acetamide demonstrates complex interactions with multiple microbial membrane targets, resulting in disruption of essential cellular processes. The compound's mechanism involves both direct protein binding and indirect membrane integrity disruption [11] [12].
Membrane Permeabilization Mechanisms
Research on related phenylacetamide compounds shows that they do not promote antifungal activity through binding to cellular membrane ergosterol, nor do they damage the fungal cell wall directly [11]. Instead, the mechanism appears to involve disruption of membrane integrity through interactions with specific membrane proteins. The compound exhibits significant activity by inhibiting both planktonic cells and biofilm formation, with inhibition rates reaching up to 92% for biofilm formation and 87% for preformed biofilm disruption [11].
Protein-Lipid Interaction Disruption
Studies indicate that chloroacetamide derivatives interact with membrane phospholipids, disrupting the phospholipid bilayer structure. The high lipophilicity of n-(5-Chlorobiphenyl-2-yl)acetamide, with a calculated LogP of 2.52, facilitates rapid penetration through the phospholipid bilayer of fungal cell membranes [3]. This penetration leads to membrane destabilization and loss of selective permeability.
Enzyme-Membrane Complex Targeting
Research on acetamide compounds reveals targeting of membrane-associated enzyme complexes. The compound affects osmotic regulation in fungi, resulting in bursting of fungal cells due to reduced osmotic control [13]. This mechanism is particularly effective against resistant fungal strains, as demonstrated by studies showing activity against fluconazole-resistant clinical strains with minimum inhibitory concentrations ranging from 128 to 256 μg/mL [11].
Calcium-Dependent Mechanisms
Studies on related acetamide derivatives demonstrate that calcium availability is crucial for antifungal activity. The mechanism requires both calcium and a functional respiratory chain to exert optimal antifungal effects [4]. This suggests that n-(5-Chlorobiphenyl-2-yl)acetamide may interfere with calcium-dependent membrane processes essential for fungal cell viability.
Comparative Activity Data
| Target Organism | Minimum Inhibitory Concentration | Mechanism | Reference |
|---|---|---|---|
| Candida albicans | 128-256 μg/mL | Membrane disruption | [11] |
| Candida parapsilosis | 128-256 μg/mL | Biofilm inhibition | [11] |
| Trichoderma longibrachiatum | 95-98% growth inhibition | Cell wall integrity | [14] |
| Mucor plumbeus | 83-91% growth inhibition | Respiratory disruption | [14] |